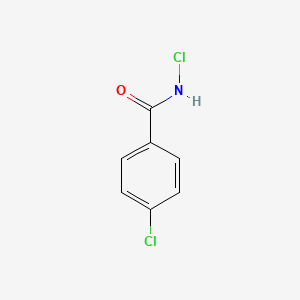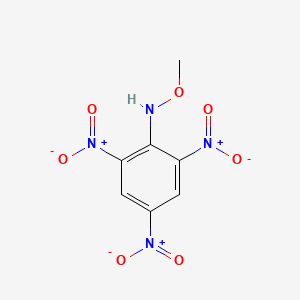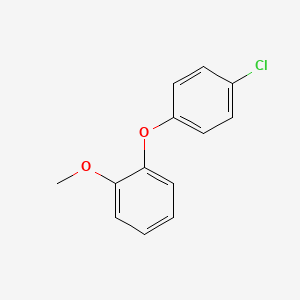
1-(4-Chlorophenoxy)-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenoxy)-2-methoxybenzene is an organic compound with the molecular formula C13H11ClO2 It is a derivative of benzene, where a methoxy group and a chlorophenoxy group are attached to the benzene ring
Métodos De Preparación
The synthesis of 1-(4-Chlorophenoxy)-2-methoxybenzene typically involves the reaction of 4-chlorophenol with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(4-Chlorophenoxy)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chlorophenoxy group can be reduced to a phenol derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenoxy)-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases. Its derivatives are being explored for their efficacy in treating conditions like cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenoxy)-2-methoxybenzene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
1-(4-Chlorophenoxy)-2-methoxybenzene can be compared with other similar compounds, such as:
1-(4-Chlorophenoxy)-2-ethoxybenzene: This compound has an ethoxy group instead of a methoxy group, which may alter its chemical reactivity and biological activity.
1-(4-Bromophenoxy)-2-methoxybenzene: The presence of a bromine atom instead of chlorine can affect the compound’s reactivity in substitution reactions and its overall stability.
1-(4-Chlorophenoxy)-2-hydroxybenzene: The hydroxy group provides different chemical properties, such as increased polarity and hydrogen bonding capability, which can influence its applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
26321-30-2 |
|---|---|
Fórmula molecular |
C13H11ClO2 |
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
1-chloro-4-(2-methoxyphenoxy)benzene |
InChI |
InChI=1S/C13H11ClO2/c1-15-12-4-2-3-5-13(12)16-11-8-6-10(14)7-9-11/h2-9H,1H3 |
Clave InChI |
LGQOSKPMJRKWEG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


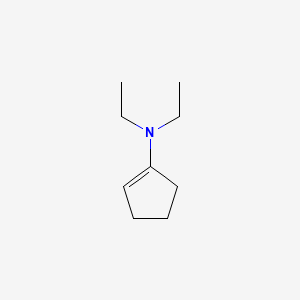
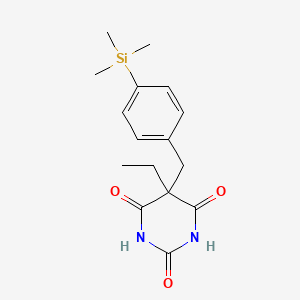
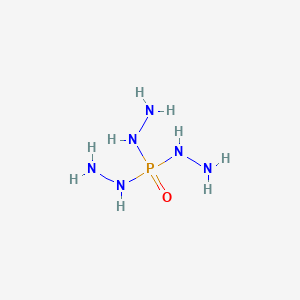

![7-[2-(diethylamino)ethoxy]-2H-chromen-2-one](/img/structure/B14693833.png)
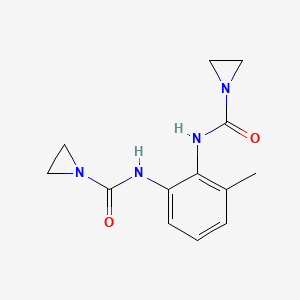
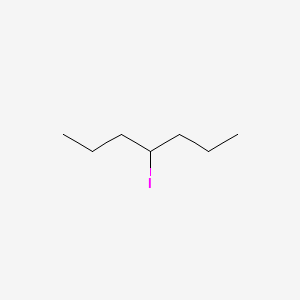

![(5Z)-5-benzylidene-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14693874.png)
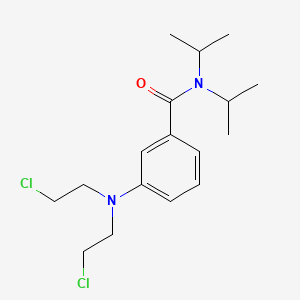
![1-(2,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14693878.png)

